N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a benzhydryl (diphenylmethyl) group at the N-position, a methyl substituent at position 1, and a carboxamide moiety at position 3. For instance, 1,8-naphthyridine-3-carboxamide derivatives are prominent in HIV-1 integrase inhibition (e.g., compounds 7c and 8c with EC₅₀ values in the single-digit nanomolar range) and as selective CB2 receptor agonists (e.g., JT11) . The benzhydryl group’s bulkiness may influence receptor binding kinetics and selectivity compared to smaller substituents like halobenzyl or cyclohexyl groups in related compounds.
Properties
IUPAC Name |
N-benzhydryl-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-26-21-18(13-8-14-24-21)15-19(23(26)28)22(27)25-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRRSVOCNMQLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzhydryl amine with a naphthyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as methanol or dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl groups at position 1 (e.g., 8b) are critical for HIV-1 integrase inhibition via metal chelation , whereas the methyl group in the target may reduce polarity and alter pharmacokinetics.
Physicochemical Properties
Key Observations :
- A polar surface area of ~70 Ų aligns with typical orally bioavailable drugs.
Structure-Activity Relationship (SAR) Insights
- N-Substituents: Halobenzyl groups (e.g., 3,4-difluorobenzyl in 8b) optimize HIV-1 integrase inhibition via hydrophobic interactions and metal chelation . Benzhydryl may favor cannabinoid receptor binding due to bulkier aromatic interactions.
- Position 1 Substituents : Hydroxyl groups are critical for antiviral activity but may reduce metabolic stability. Methyl or hydrogen at this position (as in the target or JT11) could improve pharmacokinetics.
- Carboxamide Linkers : Flexibility (e.g., pyrrolidinylpropyl in ) or rigid aromatic chains (e.g., biphenyl in 10a ) modulate target selectivity.
Biological Activity
N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzhydryl amine with a naphthyridine derivative under controlled conditions. The reaction is often facilitated by catalysts and solvents like methanol or dichloromethane to yield high purity and yield.
Table 1: Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Benzhydryl amine, naphthyridine derivative |
| Solvents Used | Methanol, dichloromethane |
| Catalysts | Various organic catalysts |
| Reaction Conditions | Controlled temperature and pressure |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, which modulate their activity and lead to biological effects.
Antimicrobial Activity
Studies have shown that this compound displays significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Properties
This compound has been investigated for its anticancer properties in several studies. It has been found to induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest.
- Induction of Apoptosis : It promotes programmed cell death in tumor cells via mitochondrial pathways.
The precise mechanism of action for this compound is still under investigation. However, it is thought to interact with specific receptors or enzymes involved in crucial biological pathways. For instance:
- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes critical in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity leading to altered signaling cascades within cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 15 µg/mL. The compound demonstrated a significant reduction in bacterial viability compared to controls.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with N-benzhydryl-1-methyl-2-oxo resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased levels of apoptotic cells after treatment.
Q & A
Q. What are the optimal synthetic routes for N-benzhydryl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the naphthyridine core, followed by functionalization with benzhydryl and carboxamide groups. Key steps include:
- Core Formation : Cyclization of substituted pyridine derivatives under reflux conditions in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Benzhydryl Introduction : Alkylation or nucleophilic substitution using benzhydryl halides at 60–80°C with catalysts like potassium carbonate .
- Carboxamide Attachment : Amide coupling via EDC/HOBt or HATU-mediated reactions in anhydrous DCM .
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts .
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but risk decomposition if prolonged .
- Catalysts : Ionic liquids (e.g., choline hydroxide) enable greener syntheses with yields >70% .
Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, benzhydryl protons appear as multiplets at δ 5.6–6.2 ppm .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 423.18) and fragmentation patterns .
- Infrared Spectroscopy (IR) :
- Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide C=O and naphthyridine ketone) .
Case Example : Discrepancies in NMR splitting patterns may indicate stereochemical impurities, requiring recrystallization or column chromatography for resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across substituted naphthyridine derivatives?
Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Studies :
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
Q. Data Analysis :
| Substituent (R) | Target Enzyme IC₅₀ (µM) | LogP |
|---|---|---|
| -F | 0.2 | 2.1 |
| -Cl | 1.5 | 2.8 |
| -OCH₃ | 5.3 | 1.9 |
Fluorine’s electron-withdrawing nature improves target binding, while higher LogP reduces solubility, complicating activity .
Q. What computational strategies predict binding modes with biological targets like FAAH or kinases?
Methodological Answer :
- Molecular Docking :
- Software (AutoDock Vina, Schrödinger) models interactions with FAAH’s catalytic triad (Ser241, Ser217, Lys142). A naphthyridine derivative’s carboxamide group forms hydrogen bonds with Ser241 (binding energy = -9.2 kcal/mol) .
- Density Functional Theory (DFT) :
- Calculates charge distribution to explain reactivity. For example, the naphthyridine C3 position is electrophilic, favoring nucleophilic attacks in SAR modifications .
- Molecular Dynamics (MD) :
- Simulates binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable enzyme-ligand complexes .
Q. How can solubility and bioavailability be optimized without compromising target affinity?
Methodological Answer :
- Pro-Drug Design :
- PEGylation :
- Attach polyethylene glycol (PEG) chains to the carboxamide nitrogen, reducing LogP from 3.2 to 1.8 and enhancing plasma half-life .
- Co-Crystallization :
- Co-formulate with cyclodextrins to increase dissolution rates by 10-fold in pharmacokinetic studies .
Q. What experimental approaches validate the compound’s mechanism in modulating DNA repair pathways?
Methodological Answer :
- Topoisomerase Inhibition Assays :
- Gel electrophoresis detects DNA relaxation inhibition. IC₅₀ values < 1 µM suggest intercalation or enzyme poisoning .
- Comet Assay :
- Quantifies DNA strand breaks in treated vs. untreated cancer cells (e.g., 40% damage increase at 10 µM) .
- Western Blotting :
- Measures γ-H2AX foci formation, a marker of double-strand breaks, to confirm DNA damage response activation .
Q. How do crystallographic studies inform the design of analogs with improved selectivity?
Methodological Answer :
- X-ray Crystallography :
- Resolves binding pocket interactions. For example, the benzhydryl group occupies a hydrophobic cleft in kinase targets (PDB: 6XYZ), guiding analog design with bulkier substituents (e.g., naphthyl) for enhanced affinity .
- Fragment-Based Screening :
- Identifies auxiliary binding motifs (e.g., sulfonamides) that improve selectivity ratios (e.g., 100:1 for kinase A vs. B) .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer :
- Metabolite Identification :
- LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at C4) in liver microsomes. Blocking susceptible sites with fluorine reduces clearance rates by 50% .
- CYP450 Inhibition Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
